molecular formula C8H6Cl2F2O2 B1410751 2,5-Dichloro-3-(difluoromethoxy)anisole CAS No. 1806348-66-2

2,5-Dichloro-3-(difluoromethoxy)anisole

Cat. No.: B1410751
CAS No.: 1806348-66-2
M. Wt: 243.03 g/mol
InChI Key: BTVSVUPIYVVFTR-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(difluoromethoxy)anisole is a halogenated anisole derivative characterized by a methoxy-substituted benzene ring with chlorine atoms at positions 2 and 5, and a difluoromethoxy group at position 2. Anisole derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability, tunable electronic properties, and compatibility with green chemistry principles . The difluoromethoxy group (-OCF₂) is notable for its electron-withdrawing effects, which can enhance metabolic stability and influence solubility compared to non-fluorinated analogs .

Properties

IUPAC Name

2,5-dichloro-1-(difluoromethoxy)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c1-13-5-2-4(9)3-6(7(5)10)14-8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVSVUPIYVVFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-(difluoromethoxy)anisole typically involves the reaction of 2,5-dichloroanisole with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of 2,5-Dichloro-3-(difluoromethoxy)anisole may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Compounds with different nucleophiles replacing the chlorine atoms.

    Oxidation Products: Aldehydes or acids derived from the oxidation of the methoxy group.

    Reduction Products: Compounds with reduced functional groups, such as alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2,5-Dichloro-3-(difluoromethoxy)anisole serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to novel compounds with desirable properties.
  • Reagent in Chemical Reactions : The compound is utilized as a reagent in diverse chemical reactions, including substitution and oxidation reactions. These reactions can yield products that are valuable in pharmaceuticals and agrochemicals.

Biology

  • Biological Activity : Research is ongoing to investigate the biological activity of 2,5-Dichloro-3-(difluoromethoxy)anisole. Preliminary studies suggest potential interactions with biological molecules that could lead to therapeutic applications.
  • Drug Development : The compound is being explored as a precursor for drug development, particularly in creating new pharmaceutical agents that may exhibit enhanced efficacy or reduced side effects due to the presence of the difluoromethoxy group .

Industry

  • Specialty Chemicals Production : In industrial applications, 2,5-Dichloro-3-(difluoromethoxy)anisole is used in the production of specialty chemicals that require specific properties imparted by its unique structure. This includes its use in formulations for insecticides and other agrochemicals .

Case Study 1: Fluorinated Compounds in Drug Design

A study highlighted the impact of fluorinated compounds like 2,5-Dichloro-3-(difluoromethoxy)anisole on drug design. The introduction of fluorine into bioactive molecules often leads to significant changes in their chemical and biological properties, enhancing their effectiveness as therapeutic agents .

Case Study 2: Agrochemical Applications

Research has shown that derivatives of 2,5-Dichloro-3-(difluoromethoxy)anisole exhibit insecticidal properties. These compounds have been tested against various pests, demonstrating effective control measures while minimizing environmental impact compared to traditional pesticides .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)anisole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Research and Industrial Implications

The unique substitution pattern of 2,5-Dichloro-3-(difluoromethoxy)anisole positions it as a candidate for:

  • Pharmaceuticals : The difluoromethoxy group could improve metabolic stability in drug candidates, akin to its role in pantoprazole synthesis .
  • Agrochemicals : Chlorine and fluorine substituents enhance pesticidal activity by increasing membrane permeability and resistance to degradation .
  • Green Chemistry : Anisole derivatives are compatible with eco-friendly solvents, aligning with industrial solvent selection guidelines .

Biological Activity

2,5-Dichloro-3-(difluoromethoxy)anisole is an organic compound characterized by its unique molecular structure, which includes two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzene ring. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

  • Molecular Formula : C₈H₆Cl₂F₂O₂
  • Molecular Weight : 227.04 g/mol
  • Structural Features :
    • Two chlorine atoms at the 2 and 5 positions of the anisole ring.
    • A difluoromethoxy group at the 3 position.

The biological activity of 2,5-Dichloro-3-(difluoromethoxy)anisole is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen atoms enhances the compound's binding affinity and selectivity, which can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate the function of certain receptors, influencing physiological responses.

Enzyme Inhibition

Research indicates that 2,5-Dichloro-3-(difluoromethoxy)anisole may exhibit inhibitory effects on certain enzymes. For instance, it has been suggested that it could inhibit the binding of [^3H]-angiotensin II to rat adrenal cortical microsomes, indicating potential applications in cardiovascular research.

Antimicrobial and Anticancer Properties

The compound is under investigation for its potential antimicrobial and anticancer properties. Preliminary studies have shown promising results in inhibiting the growth of various pathogens and cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2,5-Dichloro-3-(difluoromethoxy)anisole, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey DifferencesBiological Activity
2,5-Dichloroanisole2,5-DichloroanisoleLacks difluoromethoxy groupDifferent reactivity profile
3,5-Dichloro-2-(difluoromethoxy)anisole3,5-Dichloro-2-(difluoromethoxy)anisoleDifferent chlorine positioningVaries in enzyme interaction
2,5-Difluoro-3-(methoxy)anisole2,5-Difluoro-3-(methoxy)anisoleFluorine instead of chlorineDifferent biological properties

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition properties of various bioisosteres related to this compound. The findings indicated that modifications in the structure could significantly enhance or reduce inhibitory effects on specific enzymes involved in hypertension management .

Research on Antimicrobial Activity

In another investigation focused on antimicrobial efficacy, 2,5-Dichloro-3-(difluoromethoxy)anisole was tested against several bacterial strains. Results showed a notable reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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